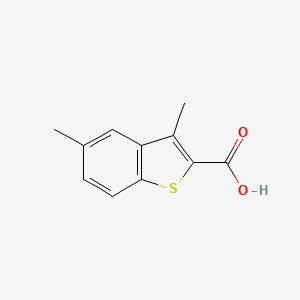![molecular formula C12H15NO2 B3385183 N-[1-(4-Formylphenyl)propan-2-yl]acetamide CAS No. 61630-05-5](/img/structure/B3385183.png)
N-[1-(4-Formylphenyl)propan-2-yl]acetamide
Vue d'ensemble
Description
N-[1-(4-Formylphenyl)propan-2-yl]acetamide, also known as FPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPPA is a derivative of the natural product curcumin, which is known for its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-Formylphenyl)propan-2-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[1-(4-Formylphenyl)propan-2-yl]acetamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects
N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of antioxidant enzymes, such as SOD and catalase. N-[1-(4-Formylphenyl)propan-2-yl]acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-Formylphenyl)propan-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high stability. N-[1-(4-Formylphenyl)propan-2-yl]acetamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N-[1-(4-Formylphenyl)propan-2-yl]acetamide has some limitations, including its low solubility in aqueous solutions and its limited bioavailability. These limitations can make it challenging to study the pharmacokinetics and pharmacodynamics of N-[1-(4-Formylphenyl)propan-2-yl]acetamide in vivo.
Orientations Futures
There are several future directions for the study of N-[1-(4-Formylphenyl)propan-2-yl]acetamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on gene expression and epigenetic regulation. Additionally, further research is needed to optimize the synthesis and formulation of N-[1-(4-Formylphenyl)propan-2-yl]acetamide to improve its bioavailability and pharmacokinetics.
Applications De Recherche Scientifique
N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and drug development. In cancer research, N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[1-(4-Formylphenyl)propan-2-yl]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[1-(4-Formylphenyl)propan-2-yl]acetamide has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
N-[1-(4-formylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(13-10(2)15)7-11-3-5-12(8-14)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMVLSWIPHEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604876 | |
| Record name | N-[1-(4-Formylphenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Formylphenyl)propan-2-yl]acetamide | |
CAS RN |
61630-05-5 | |
| Record name | N-[1-(4-Formylphenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(4-formylphenyl)propan-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)
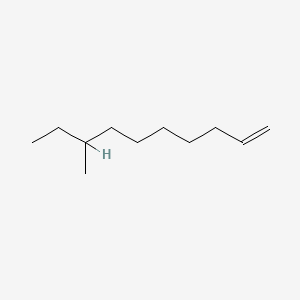
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3385132.png)


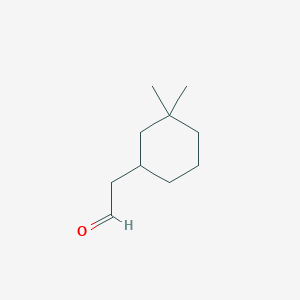
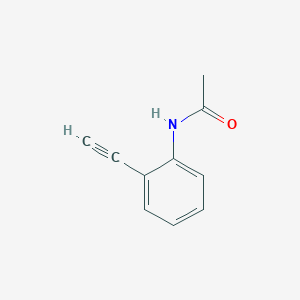
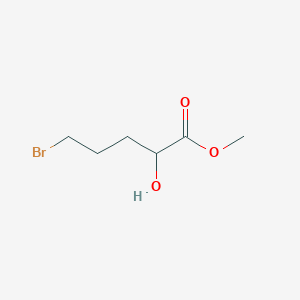
![Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-](/img/structure/B3385167.png)

